2-(Cyclohexylthio)-1-(2,4-dihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized, including the starting materials, the type of reactions involved, and the conditions under which these reactions occur.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, including the reactants, products, and conditions of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Biological Applications Hydroxycoumarins, which share structural similarities with 2-(Cyclohexylthio)-1-(2,4-dihydroxyphenyl)ethanone due to the presence of hydroxyphenyl groups, are critical in various fields. They serve as precursors in pharmaceuticals, perfumery, and agrochemical industries. For instance, 3-hydroxycoumarin, notable for its chemical and photochemical properties, is synthesized using compounds like salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone (Yoda, 2020). This highlights the versatility of hydroxyphenyl-containing compounds in synthesis and their potential biological applications.
Catalysis and Organic Synthesis Lawesson's reagent (LR) is another compound used extensively in organic synthesis for the thionation of carbonyl groups, a reaction that could theoretically apply to derivatives of our compound of interest. LR facilitates the synthesis of macrocyclic natural products, showcasing the importance of sulfur-containing compounds in synthetic organic chemistry (Larik et al., 2017).
Chemical Sensing and Detection Fluorescent chemosensors based on compounds like 4-methyl-2,6-diformylphenol demonstrate the utility of phenol derivatives in detecting various analytes. These chemosensors can detect metal ions, anions, and neutral molecules, highlighting the compound's role in analytical chemistry (Roy, 2021).
Environmental Applications Thiochromones, structurally related to our compound of interest through the inclusion of sulfur and phenolic groups, exhibit significant biological activity. Their synthesis and reactivity have been explored for potential applications in medicinal chemistry and environmental remediation (Sosnovskikh, 2018).
Advanced Oxidation Processes In environmental science, advanced oxidation processes (AOPs) utilize compounds like acetaminophen as model pollutants to study degradation pathways, by-products, and biotoxicity. Such research is crucial for understanding the environmental fate of complex organic compounds and developing treatment strategies (Qutob et al., 2022).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies into its properties or reactivity.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some or all of this information may not be available. If you have any other questions or need information on a different compound, feel free to ask!
properties
IUPAC Name |
2-cyclohexylsulfanyl-1-(2,4-dihydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c15-10-6-7-12(13(16)8-10)14(17)9-18-11-4-2-1-3-5-11/h6-8,11,15-16H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTDNPRTTSPDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylthio)-1-(2,4-dihydroxyphenyl)ethanone | |
CAS RN |
401819-93-0 |
Source
|
Record name | 2-(CYCLOHEXYLTHIO)-1-(2,4-DIHYDROXYPHENYL)ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.